molecular formula C10H14Si B14609296 CID 12592220

CID 12592220

Cat. No.: B14609296
M. Wt: 162.30 g/mol
InChI Key: BLNPKGPDAZVSAZ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H14Si

Molecular Weight

162.30 g/mol

InChI

InChI=1S/C10H14Si/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

BLNPKGPDAZVSAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C[Si]C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Bis(acetonitrile)palladium dichloride can be synthesized through the reaction of palladium(II) chloride with acetonitrile. The reaction typically involves dissolving palladium(II) chloride in acetonitrile and allowing the mixture to react at room temperature. The resulting product is then purified through recrystallization. Industrial production methods may involve similar reaction conditions but on a larger scale to accommodate higher yields .

Chemical Reactions Analysis

Search Results Analysis

  • EPA Chemical Lists ( ) : These documents catalog thousands of compounds reported under the Chemical Data Reporting rule but do not include CID 12592220.

  • PubChem ( ) : Entries for related compounds (e.g., Niacinamide, indole derivatives) are present, but none match the target CID. Table 1 in lists bioactive compounds with distinct CIDs (e.g., 286532, 573353) but no overlap with 12592220.

  • Research Articles ( ) : Focus on electrochemical methods and NSAID derivatives, respectively, with no mention of this compound.

Potential Reasons for Data Absence

  • Novelty : this compound may be a recently registered compound not yet studied extensively in public databases.

  • Confidentiality : The compound could be proprietary or classified under trade secrets, limiting its disclosure in public records.

  • Nomenclature Mismatch : The identifier might correspond to an internal or deprecated numbering system not cross-referenced in standard databases.

Recommended Pathways for Future Research

To investigate this compound effectively, consider the following steps:

  • Consult Specialized Databases :

    • Use the EPA Chemicals Dashboard for structural analogs or regulatory status.

    • Cross-reference with SciFinder or Reaxys for proprietary research.

  • Synthetic Studies :

    • If the structure is known, infer reactivity from functional groups (e.g., esters, amines) using principles in .

  • Collaborate with Manufacturers :

    • Request technical data sheets from suppliers or patent holders.

Limitations of Current Sources

  • The exclusion of and narrows accessible commercial data.

  • EPA and PubChem entries prioritize high-volume or bioactive compounds, leaving niche chemicals underrepresented.

For targeted assistance, please provide additional identifiers (e.g., CASRN, IUPAC name) or structural details of this compound.

Scientific Research Applications

Bis(acetonitrile)palladium dichloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and carbon-carbon bond formation.

    Biology: It is employed in the study of metalloproteins and enzyme mimetics.

    Medicine: Research into its potential use in drug development and as a therapeutic agent is ongoing.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Bis(acetonitrile)palladium dichloride exerts its effects involves its ability to coordinate with other molecules and catalyze chemical reactions. The palladium center acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. This coordination ability makes it an effective catalyst in various chemical processes .

Comparison with Similar Compounds

Limitations of the Provided Evidence

  • Absence of CID 12592220: None of the 20 evidence documents mention "this compound" or its structural/functional properties. References to other CIDs (e.g., 12594, 72326, 10153267) are unrelated .
  • Focus on Guidelines : –12, 14–16, and 19–20 discuss manuscript formatting, submission rules, or literature review methodologies but lack chemical data.

Recommendations for Future Research

To address this gap, the following steps are advised:

Expand Literature Search

  • Primary Databases : Query PubChem (https://pubchem.ncbi.nlm.nih.gov/ ), SciFinder, or Reaxys for this compound’s structure, bioactivity, and physicochemical properties.
  • Specialized Journals : Review articles in Journal of Medicinal Chemistry, Bioorganic & Medicinal Chemistry Letters, or ChemMedChem for comparative studies involving similar scaffolds.

Comparative Analysis Framework

If this compound’s data becomes available, structure a comparison using:

Parameter This compound Compound A Compound B References
Molecular Formula - - - -
Molecular Weight - - - -
LogP (Partition Coefficient) - - - -
Biological Target - - - -
IC50/EC50 - - - -
Synthetic Accessibility - - - -

Key Comparison Metrics

  • Structural Similarity : Use tools like Tanimoto coefficient or RMSD for 3D alignment.
  • Pharmacokinetics : Compare bioavailability, BBB permeability, CYP inhibition.
  • Therapeutic Efficacy : Contrast IC50 values, selectivity, and toxicity profiles.

Critical Considerations

  • Data Verification : Cross-check experimental results (e.g., synthesis protocols, spectral data) with multiple sources to ensure reproducibility .
  • Conflicting Evidence : Resolve discrepancies in bioactivity or physicochemical properties by prioritizing peer-reviewed studies over preprint data .

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